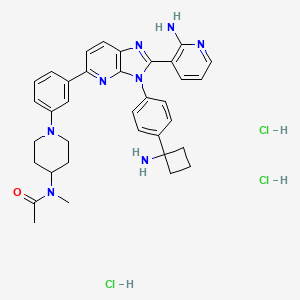

Vevorisertib trihydrochloride

Description

BenchChem offers high-quality Vevorisertib trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vevorisertib trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C35H41Cl3N8O |

|---|---|

Molecular Weight |

696.1 g/mol |

IUPAC Name |

N-[1-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-amino-3-pyridinyl)imidazo[4,5-b]pyridin-5-yl]phenyl]piperidin-4-yl]-N-methylacetamide;trihydrochloride |

InChI |

InChI=1S/C35H38N8O.3ClH/c1-23(44)41(2)26-15-20-42(21-16-26)28-7-3-6-24(22-28)30-13-14-31-34(39-30)43(33(40-31)29-8-4-19-38-32(29)36)27-11-9-25(10-12-27)35(37)17-5-18-35;;;/h3-4,6-14,19,22,26H,5,15-18,20-21,37H2,1-2H3,(H2,36,38);3*1H |

InChI Key |

HNFNJTGXAZHZSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1CCN(CC1)C2=CC=CC(=C2)C3=NC4=C(C=C3)N=C(N4C5=CC=C(C=C5)C6(CCC6)N)C7=C(N=CC=C7)N.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Vevorisertib Trihydrochloride: A Technical Guide to Target Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vevorisertib trihydrochloride (formerly ARQ 751) is a potent and selective, orally bioavailable, allosteric inhibitor of the serine/threonine kinase AKT (also known as protein kinase B).[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, leading to increased cell proliferation, survival, and resistance to therapy.[3][4] Vevorisertib has demonstrated significant anti-tumor activity in preclinical models and is under investigation in clinical trials for the treatment of solid tumors harboring genetic alterations in this pathway.[3][5][6] This technical guide provides an in-depth overview of the target binding affinity of Vevorisertib, the experimental methodologies used for its characterization, and its mechanism of action within the PI3K/AKT/mTOR signaling cascade.

Target Binding Affinity

Vevorisertib is a pan-AKT inhibitor, demonstrating high potency against all three AKT isoforms (AKT1, AKT2, and AKT3).[2][7] Its allosteric mechanism of action involves binding to a pocket between the pleckstrin homology (PH) domain and the kinase domain of AKT, stabilizing an inactive conformation of the enzyme.[1] This mode of inhibition is effective against both wild-type and mutant forms of AKT, including the activating E17K mutation in AKT1.[2][7]

The binding affinity of Vevorisertib has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters that describe the potency of the inhibitor.

| Target | Parameter | Value (nM) | Assay Conditions | Reference |

| AKT1 | IC50 | 0.55 | Biochemical Kinase Assay | [2][7][8] |

| AKT2 | IC50 | 0.81 | Biochemical Kinase Assay | [2][7][8] |

| AKT3 | IC50 | 1.31 | Biochemical Kinase Assay | [2][7][8] |

| Wild-Type AKT1 | Kd | 1.2 | Binding Assay | [2][7][8] |

| Mutant AKT1-E17K | Kd | 8.6 | Binding Assay | [2][7][8] |

Experimental Protocols

The determination of the binding affinity of Vevorisertib involves a series of well-established biochemical and cell-based assays. While specific proprietary details of the assays conducted by ArQule (the originating company) are not fully public, the following represents a standard methodology for characterizing a kinase inhibitor like Vevorisertib, based on the available data.[7]

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of Vevorisertib to inhibit the enzymatic activity of purified AKT isoforms.

Objective: To determine the concentration of Vevorisertib required to inhibit 50% of the kinase activity of AKT1, AKT2, and AKT3.

Materials:

-

Recombinant human AKT1, AKT2, and AKT3 enzymes.

-

Kinase buffer (e.g., containing HEPES, MgCl2, DTT).

-

ATP (adenosine triphosphate).

-

A specific peptide or protein substrate for AKT (e.g., a synthetic peptide with a recognition sequence for AKT).

-

Vevorisertib trihydrochloride, serially diluted.

-

A detection reagent to quantify substrate phosphorylation (e.g., a phosphospecific antibody or a radioactive label).

-

Microplates.

Procedure:

-

Enzyme and Inhibitor Pre-incubation: The recombinant AKT enzyme is pre-incubated with varying concentrations of Vevorisertib in the kinase buffer for a defined period to allow for inhibitor binding.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped, typically by the addition of a solution containing EDTA to chelate the magnesium ions required for enzyme activity.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

-

ELISA-based methods: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

-

Radiometric assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

-

Fluorescence-based assays: Using a fluorescently labeled substrate or an antibody-based detection system.

-

-

Data Analysis: The percentage of inhibition for each Vevorisertib concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Binding Assay (Kd Determination)

This assay measures the direct binding interaction between Vevorisertib and the AKT protein to determine the dissociation constant (Kd).

Objective: To quantify the binding affinity of Vevorisertib to wild-type AKT1 and the AKT1-E17K mutant.

Materials:

-

Purified recombinant wild-type AKT1 and AKT1-E17K proteins.

-

Vevorisertib trihydrochloride.

-

A suitable buffer system.

-

An instrument capable of measuring binding interactions, such as a surface plasmon resonance (SPR) biosensor or isothermal titration calorimetry (ITC).

Procedure (using SPR as an example):

-

Immobilization: One of the binding partners (e.g., the AKT protein) is immobilized onto the surface of a sensor chip.

-

Injection of Analyte: A solution containing the other binding partner (Vevorisertib) at various concentrations is flowed over the sensor surface.

-

Measurement of Binding: The binding events are detected in real-time by the instrument, which measures changes in the refractive index at the sensor surface.

-

Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the inhibitor from the protein.

-

Data Analysis: The association and dissociation rate constants are determined from the sensorgram data. The Kd is then calculated as the ratio of the dissociation rate constant to the association rate constant.

Signaling Pathway and Mechanism of Action

Vevorisertib exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Vevorisertib.

In this pathway, growth factor binding to receptor tyrosine kinases (RTKs) activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation. The tumor suppressor phosphatase and tensin homolog (PTEN) negatively regulates this pathway by dephosphorylating PIP3.

Vevorisertib, as an allosteric inhibitor of AKT, prevents its activation and subsequent downstream signaling, thereby suppressing the pro-survival and proliferative signals that are hyperactive in many cancers.

Experimental Workflow

The general workflow for identifying and characterizing a kinase inhibitor like Vevorisertib involves a multi-step process, from initial screening to detailed mechanistic studies.

Caption: A generalized workflow for the discovery and development of a kinase inhibitor.

This workflow begins with high-throughput screening of compound libraries to identify initial "hits" that show inhibitory activity against the target kinase. These hits then undergo lead optimization, a process of medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties. Promising lead compounds, such as Vevorisertib, are then subjected to rigorous characterization through biochemical and cell-based assays to determine their binding affinity and cellular efficacy. Successful candidates from these in vitro studies are then evaluated in in vivo animal models to assess their anti-tumor activity and safety profile before advancing to clinical trials in humans.

Conclusion

Vevorisertib trihydrochloride is a highly potent, pan-AKT inhibitor with a well-defined mechanism of action within the PI3K/AKT/mTOR signaling pathway. Its strong binding affinity for all AKT isoforms, including a clinically relevant mutant, underscores its potential as a targeted therapy for cancers with alterations in this pathway. The data summarized in this guide, derived from standard and rigorous experimental methodologies, provide a solid foundation for further research and development of this promising anti-cancer agent.

References

- 1. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ArQule Presents Recent Data on ARQ 751 at the 2019 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics - BioSpace [biospace.com]

- 4. Effect of Novel AKT Inhibitor Vevorisertib as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1b study of pan-AKT inhibitor vevorisertib alone or with paclitaxel or fulvestrant in PIK3CA/AKT/PTEN-mutated advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

The Effect of Vevorisertib Trihydrochloride on AKT Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vevorisertib (formerly ARQ 751) is a potent, selective, and orally active allosteric pan-AKT inhibitor that targets the three isoforms of the serine/threonine kinase AKT: AKT1, AKT2, and AKT3. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, making AKT a critical node for therapeutic intervention. This document provides a comprehensive technical overview of Vevorisertib's mechanism of action, its inhibitory effects on specific AKT isoforms, and the experimental methodologies used to characterize its activity.

Introduction: The PI3K/AKT/mTOR Pathway in Oncology

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Genetic alterations, such as mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, can lead to hyperactivation of this pathway, promoting tumorigenesis.[2]

AKT, also known as Protein Kinase B, is the central signaling hub in this pathway.[2] Once activated via phosphorylation, AKT modulates a wide array of downstream effector proteins that regulate cell survival, proliferation, and angiogenesis.[1] The three highly homologous isoforms of AKT (AKT1, AKT2, and AKT3) have distinct, sometimes overlapping, roles in normal physiology and cancer. Therefore, potent and selective inhibition of all three isoforms—"pan-AKT" inhibition—is a key strategy in cancer drug development.

Vevorisertib has emerged as a next-generation allosteric pan-AKT inhibitor with enhanced potency and favorable pharmacokinetic properties.[1][3] It is under investigation as a monotherapy and in combination with other anti-cancer agents for solid tumors harboring PIK3CA, AKT, or PTEN mutations.[4][5]

Mechanism of Action of Vevorisertib

Vevorisertib is a selective, allosteric inhibitor of AKT.[6][7] Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the kinase domain, locking the enzyme in an inactive conformation and preventing its phosphorylation and subsequent activation. This mechanism provides high selectivity and potent inhibition of AKT signaling. Vevorisertib effectively blocks the phosphorylation of AKT and consequently inhibits the activity of its downstream substrates, including PRAS40, GSK3β, and members of the FOXO family.[2][6]

References

- 1. Effect of Novel AKT Inhibitor Vevorisertib as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Phase 1b study of pan-AKT inhibitor vevorisertib alone or with paclitaxel or fulvestrant in PIK3CA/AKT/PTEN-mutated advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

Vevorisertib Trihydrochloride: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling effects of Vevorisertib trihydrochloride (formerly ARQ 751 or MK-4440), a potent and selective allosteric pan-AKT inhibitor. This document details the quantitative effects of Vevorisertib on key signaling nodes, provides comprehensive experimental protocols for assessing its activity, and visualizes the underlying molecular pathways.

Core Mechanism of Action

Vevorisertib trihydrochloride is an orally active inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), which are central kinases in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Vevorisertib binds to an allosteric pocket of AKT, locking the kinase in an inactive conformation and thereby preventing the phosphorylation of its numerous downstream substrates.[1]

Quantitative Analysis of Vevorisertib Activity

The following tables summarize the quantitative data on the inhibitory and anti-proliferative effects of Vevorisertib trihydrochloride in various preclinical models.

Table 1: In Vitro Inhibitory Activity of Vevorisertib

| Target | Assay Type | Value | Reference |

| AKT1 | IC50 | 0.55 nM | [2] |

| AKT2 | IC50 | 0.81 nM | [2] |

| AKT3 | IC50 | 1.31 nM | [2] |

| AKT1 (wild-type) | Kd | 1.2 nM | |

| AKT1-E17K (mutant) | Kd | 8.6 nM |

Table 2: Anti-Proliferative Activity of Vevorisertib (GI50) in Cancer Cell Lines

| Cancer Type | Cell Line | GI50 (µM) |

| Esophageal | < 1 | |

| Breast | < 1 | |

| Head and Neck | < 1 |

Table 3: In Vivo Anti-Tumor Activity of Vevorisertib

| Cancer Model | Treatment | Effect | Reference |

| Hepatocellular Carcinoma (rat model) | Vevorisertib + Sorafenib | 49.4% reduction in tumor progression vs. 158.8% in control | [3][4][5] |

| Hepatocellular Carcinoma (rat model) | Vevorisertib alone | Significant reduction in tumor size and number | [3][4][5] |

Downstream Signaling Pathways Affected by Vevorisertib

Vevorisertib, by inhibiting AKT, modulates the phosphorylation status and activity of a multitude of downstream effector proteins. This leads to the disruption of several pro-survival and pro-proliferative signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the downstream effects of Vevorisertib.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to detect changes in the phosphorylation of AKT substrates like PRAS40, GSK3β, and FOXO in response to Vevorisertib treatment.

a. Cell Lysis and Protein Extraction

-

Culture cells to 70-80% confluency and treat with desired concentrations of Vevorisertib or vehicle control for the specified time.

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Electrotransfer

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6][7]

c. Immunoblotting

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-PRAS40 (Thr246), anti-PRAS40, anti-phospho-GSK3β (Ser9), anti-GSK3β) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 3.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of Vevorisertib on the kinase activity of purified AKT isoforms.

-

Prepare a reaction mixture containing kinase buffer, purified active AKT enzyme, and a specific substrate (e.g., a GSK-3 fusion protein).

-

Add varying concentrations of Vevorisertib or vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a method such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[8]

-

Calculate the percentage of kinase inhibition for each Vevorisertib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/Resazurin)

This assay determines the effect of Vevorisertib on the proliferation and viability of cancer cells.

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Vevorisertib or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

For MTT assay:

-

For Resazurin assay:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

Vevorisertib trihydrochloride is a potent pan-AKT inhibitor that effectively downregulates the PI3K/AKT/mTOR signaling pathway. Its mechanism of action, characterized by the inhibition of AKT and the subsequent reduction in the phosphorylation of key downstream effectors, leads to decreased cell proliferation and survival in cancer cells with an activated AKT pathway. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Vevorisertib and other AKT inhibitors.

References

- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of Novel AKT Inhibitor Vevorisertib as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Novel AKT Inhibitor Vevorisertib as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. promega.com [promega.com]

- 9. mesgenbio.com [mesgenbio.com]

- 10. blog.quartzy.com [blog.quartzy.com]

Vevorisertib Trihydrochloride: A Preclinical Data Summary and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vevorisertib trihydrochloride (also known as ARQ 751) is a potent and selective, orally active, allosteric pan-AKT inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models.[1] This technical guide provides a comprehensive summary of the available preclinical data on vevorisertib trihydrochloride, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for key assays.

Mechanism of Action

Vevorisertib trihydrochloride is a serine/threonine kinase inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3) with high potency.[1] By binding to the ATP-binding pocket of AKT, vevorisertib prevents its phosphorylation and activation, thereby inhibiting downstream signaling pathways crucial for cell growth, proliferation, survival, and metabolism.[2] The PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.

Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is a critical regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits AKT to the cell membrane for its activation through phosphorylation. Activated AKT then modulates a variety of downstream effectors to promote cell survival and proliferation. Vevorisertib's inhibition of AKT effectively blocks these downstream signals.

Quantitative Preclinical Data

The preclinical efficacy of vevorisertib trihydrochloride has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Potency and Efficacy

| Target | Assay Type | Value | Reference |

| AKT1 | IC50 | 0.55 nM | [1] |

| AKT2 | IC50 | 0.81 nM | [1] |

| AKT3 | IC50 | 1.31 nM | [1] |

| Wild-type AKT1 | Kd | 1.2 nM | [1] |

| Mutant AKT1-E17K | Kd | 8.6 nM | [1] |

| Cell Line(s) | Assay | Effect | Reference |

| HCC cell lines (Hep3B, HepG2, HuH7, PLC/PRF) | Cell Viability | Dose-dependent inhibition of cell proliferation | [3][4][5] |

| 293T cells transfected with AKT1-E17K | Western Blot | Suppression of pAKT(S473) | [1] |

In Vivo Efficacy

| Model Type | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Patient-Derived Xenograft (PDX) | Endometrial (AKT1-E17K mutant) | 10-120 mg/kg | Dose-dependent | [1] |

| DEN-Induced Cirrhotic Rat Model | Hepatocellular Carcinoma | Not specified | Significant reduction in tumor size and number | [3][4][5] |

| DEN-Induced Cirrhotic Rat Model (with Sorafenib) | Hepatocellular Carcinoma | Not specified | 49.4% reduction in tumor progression vs. 158.8% in control | [3][4][5] |

Pharmacokinetic Parameters

| Species | Parameter | Value | Reference |

| Not Specified | Plasma Half-life | 4 to 5 hours | [1] |

| Human | Elimination Half-life | 8.8 to 19.3 hours | [6][7] |

| Human | Time to Maximum Concentration (Tmax) | 1 to 4 hours | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of vevorisertib trihydrochloride.

Western Blot for Phospho-AKT (Ser473)

This protocol outlines the general steps for assessing the phosphorylation status of AKT at serine 473, a key marker of its activation.

Protocol Details:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of vevorisertib trihydrochloride or vehicle control for a specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and perform electrophoresis.[8]

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) overnight at 4°C with gentle agitation.[8][9]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[8] For loading control, the membrane can be stripped and re-probed for total AKT.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Details:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[10]

-

Drug Treatment: Treat the cells with a serial dilution of vevorisertib trihydrochloride. Include a vehicle-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.[10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[10][11][12]

-

Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[10][11]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[10][11]

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the absorbance against the drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Models

Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, which more closely recapitulates the heterogeneity of human tumors.

General Protocol:

-

Tumor Implantation: Surgically implant fresh patient tumor fragments subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[13][14]

-

Tumor Growth and Passaging: Monitor mice for tumor growth. Once tumors reach a certain size (e.g., 1000-1500 mm³), they are excised, divided, and passaged into new cohorts of mice.

-

Treatment Studies: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer vevorisertib trihydrochloride or vehicle control according to the specified dosing regimen (e.g., daily oral gavage).[15]

-

Tumor Measurement and Analysis: Measure tumor volume regularly (e.g., twice weekly) using calipers. At the end of the study, calculate tumor growth inhibition.[15]

Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma (HCC) Rat Model

This model mimics the development of human HCC that arises in the context of liver cirrhosis.

General Protocol:

-

HCC Induction: Administer diethylnitrosamine (DEN) to rats (e.g., Sprague-Dawley or Wistar) via intraperitoneal injections (e.g., weekly for 14 weeks) to induce liver cirrhosis and HCC.[3][4][5][16][17]

-

Treatment Initiation: After the induction period, randomize the rats into treatment and control groups.

-

Drug Administration: Treat the rats with vevorisertib trihydrochloride, alone or in combination with other agents, for a defined period (e.g., 6 weeks).[3][4][5]

-

Monitoring and Endpoint Analysis: Monitor tumor progression using imaging techniques such as MRI. At the end of the treatment period, sacrifice the animals and collect liver tissues for histological and molecular analysis to assess tumor number, size, and changes in fibrosis.[3][4][5]

Conclusion

The preclinical data for vevorisertib trihydrochloride strongly support its potent and selective inhibition of the AKT signaling pathway, leading to significant anti-tumor activity in both in vitro and in vivo models of various cancers. The quantitative data on its potency and efficacy, combined with the detailed experimental protocols provided in this guide, offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this promising anti-cancer agent. Further investigation into predictive biomarkers and combination strategies will be crucial for its successful clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Capivasertib? [synapse.patsnap.com]

- 3. Effect of Novel AKT Inhibitor Vevorisertib as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Novel AKT Inhibitor Vevorisertib as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phase 1b study of pan-AKT inhibitor vevorisertib alone or with paclitaxel or fulvestrant in PIK3CA/AKT/PTEN-mutated advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.criver.com [assets.criver.com]

- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 16. Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. thno.org [thno.org]

Vevorisertib Trihydrochloride: A Targeted Approach to Cancers with the AKT1-E17K Mutation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of tumorigenesis. The E17K mutation in the AKT1 isoform leads to constitutive kinase activity, promoting cancer development and progression. Vevorisertib (formerly ARQ 751), a potent and selective allosteric pan-AKT inhibitor, has emerged as a promising therapeutic strategy for tumors harboring the AKT1-E17K mutation. This technical guide provides a comprehensive overview of vevorisertib trihydrochloride, its mechanism of action against the AKT1-E17K mutation, and a summary of key preclinical and clinical findings. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development in this targeted cancer therapy.

Introduction: The AKT1-E17K Mutation and the Rationale for Targeted Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers.[1] Central to this pathway is the serine/threonine kinase AKT (also known as protein kinase B), which exists in three isoforms: AKT1, AKT2, and AKT3. The AKT1 isoform is a key mediator of signals that drive cell survival and proliferation.[2]

A recurrent somatic mutation, the substitution of glutamic acid with lysine at amino acid position 17 (E17K) in the pleckstrin homology (PH) domain of AKT1, has been identified in various cancers, including breast, colorectal, ovarian, and lung cancer.[2] This mutation confers a gain-of-function by altering the electrostatic interactions of the PH domain, leading to enhanced localization of AKT1 to the plasma membrane and subsequent constitutive, PI3K-independent activation.[3][4] This persistent signaling promotes uncontrolled cell growth and survival, making the AKT1-E17K mutation a rational target for therapeutic intervention.[5]

Vevorisertib trihydrochloride is a selective, allosteric inhibitor of all three AKT isoforms and has demonstrated potent activity against the AKT1-E17K mutant.[6][7] Its allosteric mechanism of action allows for the inhibition of both active and inactive forms of AKT, offering a potential advantage over other types of AKT inhibitors.[8]

Vevorisertib Trihydrochloride: Mechanism of Action and Preclinical Profile

Vevorisertib is an orally active, potent, and selective pan-AKT inhibitor.[9] It binds to an allosteric pocket of the AKT enzyme, distinct from the ATP-binding site, leading to conformational changes that prevent its activation and downstream signaling.[8] A key feature of vevorisertib is its ability to inhibit the plasma membrane translocation of both wild-type and E17K-mutant AKT1, a critical initial step in AKT activation.[10]

In Vitro Potency and Selectivity

Vevorisertib demonstrates nanomolar potency against all three AKT isoforms and the AKT1-E17K mutant. The table below summarizes its in vitro binding affinity and inhibitory concentrations.

| Target | Parameter | Value (nM) | Reference |

| AKT1 (Wild-Type) | Kd | 1.2 | [6][7] |

| AKT1 (E17K Mutant) | Kd | 8.6 | [6][7] |

| AKT1 | IC50 | 0.55 | [6][7] |

| AKT2 | IC50 | 0.81 | [6][7] |

| AKT3 | IC50 | 1.3 | [6][7] |

Table 1: In Vitro Binding Affinity (Kd) and Inhibitory Concentration (IC50) of Vevorisertib.

In Vivo Anti-Tumor Activity

Preclinical studies in xenograft models have demonstrated the potent anti-tumor activity of vevorisertib in cancers harboring the AKT1-E17K mutation. The following table summarizes key in vivo efficacy data.

| Cancer Model | Mutation Status | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Endometrial PDX | AKT1-E17K | 25 mg/kg, p.o., 5 days on/2 days off | 68 | [6] |

| Endometrial PDX | AKT1-E17K | 50 mg/kg, p.o., 5 days on/2 days off | 78 | [6] |

| Endometrial PDX | AKT1-E17K | 75 mg/kg, p.o., 5 days on/2 days off | 98 | [6] |

| AN3CA Endometrial Xenograft | PIK3CA mutant | 5 mg/kg, p.o., daily | 29 | [11] |

| AN3CA Endometrial Xenograft | PIK3CA mutant | 10 mg/kg, p.o., daily | 33 | [11] |

| AN3CA Endometrial Xenograft | PIK3CA mutant | 20 mg/kg, p.o., daily | 50 | [11] |

| AN3CA Endometrial Xenograft | PIK3CA mutant | 40 mg/kg, p.o., daily | 73 | [11] |

| AN3CA Endometrial Xenograft | PIK3CA mutant | 80 mg/kg, p.o., daily | 83 | [11] |

| AN3CA Endometrial Xenograft | PIK3CA mutant | 120 mg/kg, p.o., daily | 92 | [11] |

Table 2: In Vivo Anti-Tumor Efficacy of Vevorisertib in Xenograft Models.

Clinical Development and Patient Response

Vevorisertib has been evaluated in a first-in-human, phase 1b clinical trial (NCT02761694) in patients with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.[12] The study assessed the safety, tolerability, and preliminary efficacy of vevorisertib as a single agent and in combination with other anti-cancer agents.[12]

| Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Adverse Events (Grade ≥3, Treatment-Related) | Reference |

| Vevorisertib Monotherapy | 58 | 5% (3 partial responses) | 22% | [12][13] |

| Vevorisertib + Paclitaxel | 10 | 20% (2 partial responses) | 70% | [12][13] |

| Vevorisertib + Fulvestrant | 9 | 0% | 33% | [12][13] |

Table 3: Summary of Clinical Trial Results for Vevorisertib (NCT02761694).[12][13]

The most common grade ≥3 treatment-related adverse events with monotherapy included pruritic and maculopapular rashes.[12] While the monotherapy ORR was modest in a broad population with PIK3CA/AKT/PTEN alterations, responses were observed, and the combination with paclitaxel showed a higher response rate.[12][13] Other clinical trials with different AKT inhibitors, such as capivasertib, have shown more promising results specifically in patients with AKT1-E17K mutated tumors, with an objective response rate of 28.6%.[9][14]

Signaling Pathways and Experimental Workflows

The AKT1-E17K Signaling Pathway

The following diagram illustrates the canonical PI3K/AKT pathway and the impact of the AKT1-E17K mutation, leading to constitutive downstream signaling. Vevorisertib acts by preventing the membrane localization and activation of AKT1.

AKT1-E17K Signaling and Vevorisertib Inhibition

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of vevorisertib against AKT1.

Workflow for In Vitro Kinase Assay

Detailed Experimental Protocols

In Vitro AKT Kinase Assay

This protocol is adapted from methodologies used in the preclinical evaluation of vevorisertib.[14]

-

Reagents and Materials:

-

Recombinant full-length human AKT1, AKT2, and AKT3 enzymes.

-

GSK-3α peptide substrate.

-

Vevorisertib trihydrochloride stock solution in DMSO.

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 100 µM ATP).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of vevorisertib in kinase assay buffer.

-

Add 2.5 µL of the diluted vevorisertib or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2x concentration of the respective AKT enzyme to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a 2x concentration of the GSK-3α substrate and ATP mixture.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each vevorisertib concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Cell-Based AKT Phosphorylation Assay

This protocol is based on methods described for assessing pathway inhibition by vevorisertib in cancer cell lines.

-

Cell Culture and Treatment:

-

Culture cancer cells harboring the AKT1-E17K mutation (e.g., KU-19-19 bladder cancer cells) or other relevant mutations (e.g., AN3CA endometrial cancer cells with a PIK3CA mutation) in appropriate growth medium.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of vevorisertib (e.g., 0, 12, 37, 111, 333, 1000 nM) for 2 hours.

-

-

Western Blot Analysis:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-PRAS40 (Thr246), and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the dose-dependent inhibition of AKT phosphorylation.

-

In Vivo Tumor Xenograft Study

This protocol is a generalized procedure based on the in vivo studies of vevorisertib.[6][11]

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., female athymic nude mice).

-

For cell line-derived xenografts, subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 AN3CA cells) in a mixture of media and Matrigel into the flank of each mouse.

-

For patient-derived xenografts (PDX), surgically implant small tumor fragments from an AKT1-E17K positive tumor subcutaneously.

-

Monitor tumor growth regularly using caliper measurements (Tumor Volume = (Length x Width2) / 2).

-

-

Drug Administration and Monitoring:

-

When tumors reach a predetermined size (e.g., 150-200 mm3), randomize the mice into treatment and control groups.

-

Prepare the vevorisertib formulation for oral gavage.

-

Administer vevorisertib or vehicle control orally according to the specified dosing schedule (e.g., daily or 5 days on/2 days off).

-

Measure tumor volumes and body weights 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for p-AKT).

-

-

Data Analysis:

-

Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control group.

-

Evaluate the statistical significance of the anti-tumor effect.

-

Conclusion and Future Directions

Vevorisertib trihydrochloride is a potent and selective allosteric pan-AKT inhibitor with demonstrated preclinical activity against cancers harboring the AKT1-E17K mutation. While early clinical trial results in a broad patient population showed modest single-agent activity, the data supports further investigation, particularly in combination with other anti-cancer agents and in patient populations specifically selected for AKT1-E17K mutations. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate continued research into the therapeutic potential of vevorisertib and other AKT inhibitors for the treatment of cancers with aberrant AKT signaling. Future studies should focus on identifying predictive biomarkers of response and optimal combination strategies to maximize the clinical benefit of targeting the AKT pathway.

References

- 1. Item - Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - figshare - Figshare [figshare.com]

- 2. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting AKT1-E17K and the PI3K/AKT pathway with an allosteric AKT inhibitor, ARQ 092 | Creative Bioarray [creative-bioarray.com]

- 4. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In vitro kinase assay [protocols.io]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. onclive.com [onclive.com]

- 12. Item - Antitumor activity in various mouse xenograft models after treatment with ARQ 092 or ARQ 751. - Public Library of Science - Figshare [plos.figshare.com]

- 13. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Vevorisertib Trihydrochloride in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vevorisertib trihydrochloride (also known as ARQ 751) is a potent and selective, orally active, allosteric pan-AKT inhibitor that targets AKT1, AKT2, and AKT3 kinases.[1][2] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and angiogenesis.[3][4] Dysregulation of this pathway is a common event in many human cancers, making it a key target for therapeutic intervention.[4][5] Vevorisertib has demonstrated significant anti-tumor activity in preclinical xenograft models of various cancers, particularly those with mutations in the PIK3CA/AKT/PTEN pathway.[1][2] These application notes provide a summary of the preclinical efficacy of Vevorisertib in xenograft models and detailed protocols for its use.

Mechanism of Action

Vevorisertib is an allosteric inhibitor that binds to AKT, preventing its phosphorylation and subsequent activation.[1] By inhibiting pan-AKT, Vevorisertib effectively blocks downstream signaling to key effectors such as mTOR, PRAS40, GSK3β, and FOXO, ultimately leading to decreased cell proliferation and increased apoptosis in cancer cells with an overactive PI3K/AKT/mTOR pathway.[1][6]

Preclinical Efficacy in Xenograft Models

Vevorisertib has shown significant tumor growth inhibition in various xenograft mouse models. The following tables summarize the quantitative data from preclinical studies.

Table 1: Vevorisertib Monotherapy in an Endometrial Patient-Derived Xenograft (PDX) Model with AKT1-E17K Mutation

| Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| 25 | p.o. | 5 days on, 4 days off for 20 days | 68 | [1] |

| 50 | p.o. | 5 days on, 4 days off for 20 days | 78 | [1] |

| 75 | p.o. | 5 days on, 4 days off for 20 days | 98 | [1] |

Table 2: Vevorisertib Monotherapy in an AN3CA Endometrial Cancer Xenograft Model

| Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| 5 | p.o. | Daily for 10 days | 29 | [1] |

| 10 | p.o. | Daily for 10 days | 33 | [1] |

| 20 | p.o. | Daily for 10 days | 50 | [1] |

| 40 | p.o. | Daily for 10 days | 73 | [1] |

| 80 | p.o. | Daily for 10 days | 83 | [1] |

| 120 | p.o. | Daily for 10 days | 92 | [1] |

Experimental Protocols

The following are detailed protocols for establishing a xenograft mouse model and for the administration of Vevorisertib trihydrochloride.

Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model

Materials:

-

Cancer cell line of interest (e.g., AN3CA) or patient-derived tumor fragments

-

Immunocompromised mice (e.g., athymic nude or NSG mice), 4-6 weeks old[7][8]

-

Sterile phosphate-buffered saline (PBS)

-

Matrigel or Cultrex BME (optional, can improve tumor take and growth)

-

Trypsin-EDTA

-

Complete cell culture medium

-

Hemocytometer and Trypan blue

-

1-cc syringes with 27- or 30-gauge needles[7]

-

Sterile surgical instruments (for PDX models)

-

Anesthetics (e.g., ketamine-xylazine mix)

-

Ethanol and/or iodine solutions for sterilization[7]

-

Digital calipers

Procedure:

-

Cell Preparation (for cell line-derived xenografts): a. Culture cancer cells in appropriate complete medium until they are 70-80% confluent.[7] To remove dead cells, replace the medium 3-4 hours before harvesting.[7] b. Wash cells with PBS, then detach them using a minimal amount of trypsin-EDTA.[7] c. Neutralize trypsin with complete medium and centrifuge the cell suspension at approximately 1500 rpm for 2-5 minutes.[7] d. Wash the cell pellet twice with sterile PBS.[7] e. Resuspend the cells in a known volume of sterile PBS (or a 1:1 mixture of PBS and Matrigel/Cultrex BME). f. Perform a cell count using a hemocytometer and assess viability with Trypan blue staining.[7] Cell viability should be >90%. g. Adjust the cell suspension concentration to the desired number of cells per injection volume (e.g., 3.0 x 10^6 cells in 100-200 µL).[7] Keep the cell suspension on ice.

-

Tumor Fragment Preparation (for patient-derived xenografts - PDX): a. Use surgically removed tumor tissue as soon as possible, preferably within 24 hours of harvest. b. Mince the tumor tissue into small fragments (approximately 1 mm³). c. Suspend 1-10 tissue fragments in a sterile medium or BME for implantation.

-

Animal Inoculation: a. Allow mice to acclimatize for 3-5 days after arrival.[7] b. Anesthetize the mouse if necessary, particularly for PDX models. c. Clean and sterilize the injection site (typically the lower flank) with ethanol and/or iodine solutions.[7] d. For cell line-derived xenografts, draw the cell suspension into a 1-cc syringe without a needle to avoid cell damage.[7] Attach the needle for injection. e. Inject the cell suspension (e.g., 3.0 x 10^6 cells) subcutaneously into the flank of the mouse.[7] f. For PDX models, implant the tumor fragments subcutaneously using a trocar or an 18-gauge needle.

-

Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure their dimensions using digital calipers up to three times a week.[8] c. Calculate the tumor volume using the formula: Volume = (width)² x length/2.[7] d. Randomize mice into treatment groups when tumors reach an average volume of approximately 50-300 mm³.[7][8]

Protocol 2: Administration of Vevorisertib Trihydrochloride

Materials:

-

Vevorisertib trihydrochloride

-

Appropriate vehicle for oral gavage (e.g., as recommended by the manufacturer)

-

Oral gavage needles

-

Syringes

Procedure:

-

Preparation of Vevorisertib Solution: a. Prepare the Vevorisertib solution in the appropriate vehicle at the desired concentration based on the dosing to be administered. b. Ensure the solution is well-mixed before each administration.

-

Drug Administration: a. Based on the experimental design, administer Vevorisertib trihydrochloride to the mice via oral gavage (p.o.). b. Follow the specified dosing schedule (e.g., daily for 10 days or 5 days on, 4 days off).[1] c. Administer a vehicle control to the control group of mice.

-

Efficacy Assessment: a. Continue to monitor tumor volumes throughout the treatment period. b. At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

Safety and Tolerability

In preclinical studies, Vevorisertib trihydrochloride was generally well-tolerated at doses up to 120 mg/kg.[1] In a phase 1b clinical trial, treatment-related adverse events were reported, with the most common being pruritic and maculopapular rashes.[9]

Disclaimer: These protocols are intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate safety precautions should be taken when handling Vevorisertib trihydrochloride.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of Novel AKT Inhibitor Vevorisertib as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer [mdpi.com]

- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 9. researchgate.net [researchgate.net]

Vevorisertib In Vivo Dosing and Administration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and administration of Vevorisertib (also known as ARQ 751 or MK-4440), a potent and selective pan-AKT inhibitor. The following protocols and data have been compiled from preclinical and clinical studies to guide researchers in designing their in vivo experiments.

Mechanism of Action

Vevorisertib is an orally active, allosteric inhibitor of the serine/threonine kinase AKT (protein kinase B), targeting all three isoforms (AKT1, AKT2, and AKT3).[1][2][3] It also demonstrates potent inhibition of the AKT1-E17K mutant.[2][3] By blocking the PI3K/AKT/mTOR signaling pathway, Vevorisertib can inhibit cell proliferation and induce apoptosis in cancer cells with activating mutations in this pathway.

Vevorisertib Signaling Pathway

Caption: Vevorisertib inhibits the PI3K/AKT/mTOR signaling pathway.

Preclinical In Vivo Dosing and Administration

Vevorisertib has demonstrated anti-tumor activity in various preclinical animal models. The administration route is typically oral gavage.

Murine Xenograft Models

In an endometrial patient-derived xenograft (PDX) model with an AKT1-E17K mutation, Vevorisertib showed dose-dependent anti-tumor activity.[1]

| Parameter | Details |

| Animal Model | Athymic nude mice with subcutaneously implanted AKT1-E17K mutant endometrial PDX |

| Dose Range | 10-120 mg/kg[1] |

| Specific Doses Tested | 25, 50, and 75 mg/kg[2] |

| Administration Route | Oral (p.o.)[2] |

| Dosing Schedule | 5 consecutive days of dosing followed by a 4-day break ("5 days on, 4 days off") for 20 days[2] |

| Reported Efficacy | Potent tumor growth inhibition of 68%, 78%, and 98% at 25, 50, and 75 mg/kg, respectively[2] |

| Pharmacokinetics | Plasma half-life of 4 to 5 hours with no tissue accumulation[1] |

Rat Models of Hepatocellular Carcinoma

In a diethylnitrosamine (DEN)-induced cirrhotic rat model of hepatocellular carcinoma (HCC), Vevorisertib was effective both as a single agent and in combination with sorafenib.[4][5][6][7]

| Parameter | Details |

| Animal Model | Diethylnitrosamine (DEN)-induced cirrhotic Fischer 344 male rats with HCC[5][6][7] |

| Dose | 10 mg/kg/day[5][6] |

| Administration Route | Oral gavage[5][6] |

| Dosing Schedule | Intermittent schedule of 5 consecutive days of treatment followed by a 9-day break ("5 days on, 9 days off"), repeated for a total of 15 days of treatment over six weeks[5][6][7] |

| Reported Efficacy | Significantly reduced tumor size, number, and cell proliferation as a single agent and in combination with sorafenib.[4][5][6][7] Also showed improvement in liver fibrosis.[4][5][7] |

Clinical Dosing and Administration

A first-in-human Phase 1b study (NCT02761694) evaluated the safety and efficacy of Vevorisertib in patients with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.[8][9]

Monotherapy

| Parameter | Details |

| Patient Population | Advanced or recurrent solid tumors with PIK3CA/AKT/PTEN mutations[8] |

| Dose Range | 5-100 mg[8] |

| Administration Route | Oral[10] |

| Dosing Schedules | Once daily (QD) or every other day (QOD)[10] |

| Specific Doses Tested | 5 mg QD, 20 mg QD, 25 mg QOD, 50 mg QD, 75 mg QD[10] |

| Pharmacokinetics | Elimination half-life ranged from 8.8 to 19.3 hours[8] |

| Efficacy | Objective response rate of 5% (three partial responses)[8] |

Combination Therapy

| Combination Agent | Vevorisertib Dose | Administration |

| Paclitaxel | Not specified in detail, part of dose-escalation | Vevorisertib orally, Paclitaxel at 80 mg/m²[8] |

| Fulvestrant | 50 mg or 75 mg orally QD[10] | Vevorisertib orally, Fulvestrant at 500 mg IM[8][10] |

Experimental Protocols

Preparation of Vevorisertib for In Vivo Administration

1. Formulation from Powder:

-

Vehicle Selection: The choice of vehicle depends on the experimental design and animal model.

-

For oral gavage in rats (HCC model): Vevorisertib was dissolved in a 0.01 M phosphoric acid solution to a concentration of 10 mg/mL. The final pH of the solution was 2.25 ± 0.15.[5][6]

-

General oral administration: A homogeneous suspension can be prepared in Carboxymethylcellulose sodium (CMC-Na) at a concentration of ≥5 mg/mL.[3]

-

Alternative for oral administration: Prepare a stock solution in DMSO (e.g., 6.7 mg/mL). For the working solution, dilute the DMSO stock with vehicles such as corn oil or 20% SBE-β-CD in saline.[1] It is recommended to prepare the working solution fresh on the day of use.[1]

-

2. Storage:

-

Stock solutions: Store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

In Vivo Experimental Workflow: Murine Xenograft Model

Caption: A typical workflow for an in vivo xenograft study.

Protocol for DEN-Induced HCC Rat Model:

-

Induction of HCC: Six-week-old Fischer 344 male rats are treated with weekly intraperitoneal injections of diethylnitrosamine (DEN) for 14 weeks to induce cirrhosis and fully developed HCC.[4][6][7]

-

Animal Randomization: After 14 weeks, randomize the rats into treatment groups (e.g., vehicle control, Vevorisertib, sorafenib, combination).[5][6]

-

Treatment Administration:

-

Prepare Vevorisertib at 10 mg/mL in 0.01 M phosphoric acid solution.[5][6]

-

Administer Vevorisertib via daily oral gavage at 10 mg/kg for 5 consecutive days, followed by a 9-day treatment-free period. Repeat this cycle for the duration of the study (e.g., 6 weeks).[5][6]

-

For combination studies, co-administer other agents as per their established protocols. For example, sorafenib can be given continuously at 10 mg/kg/day.[5][6]

-

-

Monitoring and Analysis:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Effect of Novel AKT Inhibitor Vevorisertib as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Novel AKT Inhibitor Vevorisertib as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Phase 1b study of pan-AKT inhibitor vevorisertib alone or with paclitaxel or fulvestrant in PIK3CA/AKT/PTEN-mutated advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Vevorisertib Trihydrochloride for CRISPR-Cas9 Sensitization Screens: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing Vevorisertib trihydrochloride in CRISPR-Cas9 sensitization screens. Vevorisertib is a potent and selective pan-AKT inhibitor that targets AKT1, AKT2, and AKT3 kinases.[1][2][3] The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5][6] By inhibiting AKT, Vevorisertib can induce cell cycle arrest and apoptosis, particularly in tumors with activating mutations in the PI3K/AKT pathway.[2][6] CRISPR-Cas9 genetic screens are powerful tools for identifying genes that, when knocked out, synergize with a small molecule inhibitor to induce a desired phenotype, such as cell death. This approach can uncover novel drug targets and mechanisms of synthetic lethality. This protocol outlines a methodology for performing a pooled CRISPR-Cas9 knockout screen to identify gene knockouts that sensitize cancer cells to Vevorisertib treatment.

Introduction

The integration of targeted therapies with functional genomics screens offers a powerful approach to identify novel cancer vulnerabilities and overcome drug resistance. Vevorisertib trihydrochloride is an allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), key nodes in the PI3K/AKT/mTOR signaling pathway.[2][6] This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation.[4][7][8] CRISPR-Cas9 technology enables precise and efficient genome editing, and when applied in a pooled screen format, allows for the systematic interrogation of gene function across the entire genome.[9][10]

A CRISPR-Cas9 sensitization screen with Vevorisertib aims to identify genes whose inactivation renders cancer cells significantly more susceptible to AKT inhibition. The underlying principle is to uncover synthetic lethal interactions, where the loss of a specific gene function combined with the pharmacological inhibition of AKT leads to cell death, while neither perturbation alone is as effective. The results from such a screen can reveal novel combination therapy strategies and provide deeper insights into the cellular response to AKT inhibition.

Vevorisertib Trihydrochloride: Mechanism of Action

Vevorisertib is a selective, allosteric, and orally active pan-AKT inhibitor.[1][3] It potently inhibits the phosphorylation of AKT, thereby blocking downstream signaling.[2] The PI3K/AKT pathway is a central signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors or other stimuli, phosphatidylinositol 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][11] PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[7][8] Activated AKT then phosphorylates a wide array of downstream substrates to promote cell survival, growth, and proliferation.[4][8]

Signaling Pathway

Caption: The PI3K/AKT signaling pathway and the inhibitory action of Vevorisertib.

Quantitative Data

The following tables present key quantitative data for Vevorisertib trihydrochloride and provide a template for presenting data from a CRISPR-Cas9 sensitization screen.

Table 1: Vevorisertib Trihydrochloride In Vitro Potency

| Target | IC50 (nM) | Reference |

| AKT1 | 0.55 | [1][2][3] |

| AKT2 | 0.81 | [1][2][3] |

| AKT3 | 1.31 | [1][2][3] |

Table 2: Representative IC50 Values of Vevorisertib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Esophageal Cancer Cell Lines | Esophageal Cancer | < 1 | [2] |

| Breast Cancer Cell Lines | Breast Cancer | < 1 | [2] |

| Head and Neck Cancer Cell Lines | Head and Neck Cancer | < 1 | [2] |

| PIK3CA mutant cell lines | Various | Strong anti-proliferative activity | [2] |

Table 3: Template for CRISPR-Cas9 Sensitization Screen Results

| Gene Knockout | Synergistic Score (e.g., Loewe, Bliss) | Fold-change (Vevorisertib vs. DMSO) | p-value |

| Gene X | Value | Value | Value |

| Gene Y | Value | Value | Value |

| Gene Z | Value | Value | Value |

Experimental Protocols

This section provides a detailed, representative protocol for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that sensitize cancer cells to Vevorisertib. This protocol is based on established methodologies for similar screens with small molecule inhibitors.

Experimental Workflow

Caption: Pooled CRISPR-Cas9 sensitization screen workflow.

Protocol Details

1. Cell Line Selection and Culture

-

Choose a cancer cell line of interest, preferably one with known dependence on the PI3K/AKT pathway or harboring relevant mutations (e.g., PIK3CA, PTEN).

-

Culture cells in the recommended medium and conditions.

-

Ensure cells are healthy and in the exponential growth phase before starting the experiment.

2. Determination of Vevorisertib Working Concentration

-

Perform a dose-response curve to determine the IC20-IC30 (concentration that inhibits cell growth by 20-30%) of Vevorisertib for the chosen cell line. This sub-lethal concentration will be used for the screen to identify sensitizing gene knockouts.

-

Plate cells in a 96-well plate and treat with a serial dilution of Vevorisertib for 72-96 hours.

-

Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, resazurin).

3. Lentiviral sgRNA Library Production

-

Amplify a pooled sgRNA library (e.g., GeCKO, Brunello) according to the manufacturer's instructions.

-

Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).

-

Harvest the lentiviral supernatant at 48 and 72 hours post-transfection and pool.

-

Titer the lentivirus to determine the optimal volume for achieving a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.

4. Transduction of Target Cells

-

Seed the target cancer cells at a density that will allow for transduction at an MOI of 0.3-0.5.

-

Transduce the cells with the lentiviral sgRNA library in the presence of polybrene (e.g., 8 µg/mL).

-

Ensure that the number of cells transduced is sufficient to maintain a representation of at least 500-1000 cells per sgRNA in the library.

5. Antibiotic Selection

-

After 24-48 hours of transduction, replace the medium with fresh medium containing the appropriate antibiotic (e.g., puromycin) to select for successfully transduced cells.

-

Maintain antibiotic selection for 2-3 days until a non-transduced control plate shows complete cell death.

6. Vevorisertib Treatment

-

After selection, expand the surviving cell population.

-

Harvest a baseline cell sample (T0) for genomic DNA extraction.

-

Split the remaining cells into two arms: a control arm treated with DMSO and a treatment arm treated with the predetermined IC20-IC30 concentration of Vevorisertib.

-

Culture the cells for 14-21 days (approximately 10-15 population doublings), passaging as necessary and maintaining the drug or DMSO treatment. Ensure sufficient cell numbers are maintained at each passage to preserve library complexity.

7. Genomic DNA Extraction and sgRNA Sequencing

-

At the end of the treatment period, harvest cells from both the DMSO and Vevorisertib arms.

-

Extract genomic DNA using a commercial kit.

-

Amplify the sgRNA cassettes from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA region, and the second PCR adds sequencing adapters and barcodes.

-

Purify the PCR products and quantify the library.

-

Perform next-generation sequencing (NGS) on a suitable platform (e.g., Illumina).

8. Data Analysis

-

Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.

-

Normalize the read counts.

-

Calculate the log2 fold change (LFC) of each sgRNA in the Vevorisertib-treated samples compared to the DMSO-treated samples.

-

Use statistical packages like MAGeCK to identify significantly depleted or enriched sgRNAs and genes. Genes for which sgRNAs are significantly depleted in the Vevorisertib-treated arm compared to the control arm are considered sensitizing hits.

-

Perform pathway analysis on the hit genes to identify biological processes that may be synthetically lethal with AKT inhibition.

Hit Validation

It is crucial to validate the top candidate genes identified from the primary screen.

-

Individual Gene Knockout: Validate hits by generating individual knockout cell lines for the top candidate genes using 2-3 different sgRNAs per gene.

-

Synergy Assays: Perform dose-response experiments with Vevorisertib on the individual knockout and control (wild-type or non-targeting sgRNA) cell lines.

-

Calculation of Synergy: Calculate synergy scores using models such as the Loewe additivity or Bliss independence to quantify the sensitizing effect.

-

Mechanistic Studies: Investigate the underlying mechanism of the synthetic lethal interaction through further cellular and molecular biology experiments.

Conclusion

This document provides a comprehensive guide for utilizing Vevorisertib trihydrochloride in CRISPR-Cas9 sensitization screens. By combining the potent and selective AKT inhibition of Vevorisertib with the power of genome-wide functional genomics, researchers can identify novel therapeutic targets and combination strategies for cancers dependent on the PI3K/AKT signaling pathway. The provided protocols offer a robust framework for conducting these screens and validating the resulting hits. Careful optimization of experimental parameters for the specific cell line and sgRNA library used is essential for the success of the screen.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Vevorisertib trihydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 9. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]

- 11. researchgate.net [researchgate.net]

Unraveling Cellular Signaling Responses to Vevorisertib: A Phosphoproteomic Approach

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vevorisertib (ARQ 751) is a potent and selective, orally active, pan-AKT serine/threonine kinase inhibitor that targets AKT1, AKT2, and AKT3.[1] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Vevorisertib is under investigation for the treatment of solid tumors harboring PIK3CA/AKT/PTEN mutations, which lead to the hyperactivation of this pathway.[1] Phosphoproteomics, the large-scale analysis of protein phosphorylation, is an invaluable tool for elucidating the mechanism of action of kinase inhibitors like Vevorisertib.[4][5] By quantifying changes in the phosphoproteome upon drug treatment, researchers can identify direct and downstream targets of the inhibitor, understand adaptive resistance mechanisms, and discover potential biomarkers of drug response.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for conducting a phosphoproteomics analysis following Vevorisertib treatment.

Vevorisertib's Mechanism of Action and Impact on Cellular Signaling

Vevorisertib allosterically inhibits all three isoforms of AKT, preventing their phosphorylation and subsequent activation.[7][8] This blockade of AKT signaling leads to the dephosphorylation and modulation of a multitude of downstream substrates involved in key cellular processes. A comprehensive phosphoproteomic analysis of cells treated with various pan-AKT inhibitors has revealed a common set of regulated phosphorylation sites, providing a signature of on-target AKT inhibition.[4][5]

Vevorisertib inhibits AKT, blocking downstream signaling pathways that promote cell proliferation and survival.

Quantitative Phosphoproteomics Data

The following tables summarize representative quantitative phosphoproteomics data from studies of pan-AKT inhibitors in cancer cell lines.[4][9] This data highlights phosphosites that are significantly regulated upon AKT inhibition and can be expected to show similar trends with Vevorisertib treatment.

Table 1: Significantly Down-regulated Phosphosites Upon pan-AKT Inhibition

| Protein | Phosphosite | Fold Change (log2) | Function |

| GSK3B | S9 | -2.5 | Glycogen metabolism, cell cycle |

| FOXO3 | S253 | -2.1 | Apoptosis, cell cycle arrest |

| PRAS40 (AKT1S1) | T246 | -3.0 | mTORC1 signaling |

| TBC1D4 | S588 | -2.8 | Glucose transport |

| BAD | S136 | -1.9 | Apoptosis |

| CREB1 | S133 | -1.5 | Transcription |

| MDM2 | S166 | -1.7 | p53 regulation |

| TSC2 | S939 | -2.2 | mTORC1 signaling |

Table 2: Significantly Up-regulated Phosphosites Upon pan-AKT Inhibition

| Protein | Phosphosite | Fold Change (log2) | Function |

| ULK1 | S556 | 1.8 | Autophagy initiation |

| ATG13 | S318 | 1.5 | Autophagy initiation |

| FAM83H | S356 | 2.0 | Cytoskeleton organization |

| CEP170 | S124 | 1.6 | Mitosis and cytoskeleton |

| EGFR | S1046/1047 | 1.9 | Receptor tyrosine kinase signaling (feedback) |

| MET | S985 | 1.7 | Receptor tyrosine kinase signaling (feedback) |

Experimental Protocols

This section provides a detailed protocol for a typical quantitative phosphoproteomics experiment to analyze the effects of Vevorisertib treatment on a cancer cell line.

A typical quantitative phosphoproteomics workflow for analyzing the effects of Vevorisertib treatment.

1. Cell Culture and Vevorisertib Treatment

-

Cell Line Selection: Choose a cancer cell line with a known PIK3CA/AKT/PTEN mutation to ensure sensitivity to Vevorisertib.

-

Culture Conditions: Culture cells to ~80% confluency in appropriate media.

-

Vevorisertib Treatment: Treat cells with Vevorisertib at a predetermined IC50 concentration for a specified time course (e.g., 2, 6, 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

Harvesting: After treatment, wash cells with ice-cold PBS and immediately lyse to preserve phosphorylation states.

2. Cell Lysis and Protein Extraction

-

Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors (e.g., 8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2, 1 mM NaF, 1 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM PMSF, and 1x protease inhibitor cocktail).

-

Sonication: Sonicate the cell lysate on ice to shear DNA and ensure complete lysis.

-

Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).

3. Protein Digestion

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

-

Trypsin Digestion: Dilute the urea concentration to <2 M and digest the proteins with sequencing-grade trypsin overnight at 37°C.

4. Isobaric Labeling (e.g., TMT or iTRAQ)

-